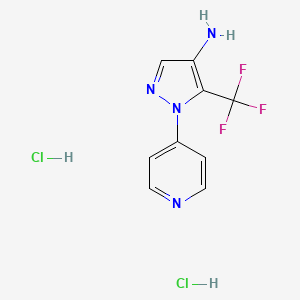

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride

Description

Properties

IUPAC Name |

1-pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4.2ClH/c10-9(11,12)8-7(13)5-15-16(8)6-1-3-14-4-2-6;;/h1-5H,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYOVMKZCIFAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=C(C=N2)N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Formation of the Pyridine Ring: The pyridine ring is typically introduced through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity. In the case of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride, studies have shown its potential as an inhibitor of specific enzymes, which can be crucial for developing new therapeutic agents. For instance, fluorinated compounds are known to exhibit increased metabolic stability and bioactivity, making them favorable candidates in drug design .

Case Study: Monoamine Oxidase Inhibition

A notable study investigated the inhibitory activity of similar pyrazole derivatives against human monoamine oxidase (MAO). The research indicated that modifications in the pyrazole structure, including trifluoromethyl substitutions, significantly enhanced MAO inhibition. This suggests that 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride could be explored further as a potential treatment for neurological disorders where MAO plays a pivotal role .

Agrochemical Applications

Pesticidal Activity

Fluorinated compounds have been extensively studied for their application as agrochemicals. The trifluoromethyl group in 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride enhances lipophilicity and stability, which are desirable traits for active ingredients in pesticides. Research indicates that such compounds can improve efficacy against pests while reducing environmental impact .

Case Study: Herbicidal Efficacy

In a comparative study of various fluorinated pyrazole derivatives, it was found that certain compounds exhibited significant herbicidal activity. The structure of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride aligns with those findings, suggesting its potential use in developing effective herbicides with lower toxicity profiles compared to traditional chemicals .

Materials Science Applications

Fluorescent Properties

Research has demonstrated that compounds containing pyrazole rings can exhibit interesting photophysical properties. The introduction of trifluoromethyl groups may enhance these properties, making 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride a candidate for applications in organic electronics and fluorescent materials .

Case Study: Organic Light Emitting Diodes (OLEDs)

Recent advancements in OLED technology have highlighted the need for materials with high thermal stability and efficient light emission. The unique structure of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride positions it as a promising material for future OLED applications due to its potential to enhance device performance through improved charge transport properties .

Table 1: Pharmacological Activities of Fluorinated Pyrazole Derivatives

Table 2: Agrochemical Efficacy of Fluorinated Compounds

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical properties of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine dihydrochloride and its analogs:

Key Observations:

Trifluoromethyl (-CF₃) at the 5-position is strongly electron-withdrawing, increasing metabolic stability and resistance to oxidation compared to difluoromethyl (-CHF₂) or methyl (-CH₃) groups .

Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 1-(4-fluorophenyl) analog ), facilitating formulation in drug delivery systems.

Solubility and Stability:

Biological Activity

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride |

| CAS Number | 2248366-69-8 |

| Molecular Formula | C9H9Cl2F3N4 |

| Molecular Weight | 301.09 g/mol |

Anticancer Activity

Research indicates that aminopyrazole derivatives, including this compound, exhibit significant anticancer properties. In a study assessing its effects on various cancer cell lines, the compound demonstrated:

- HepG2 (liver cancer) : Mean growth inhibition of 54.25% .

- HeLa (cervical cancer) : Mean growth inhibition of 38.44% .

These results suggest that the compound selectively targets cancer cells while showing minimal toxicity to normal fibroblasts (growth percentage = 80.06%) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the N1 position of the pyrazole ring significantly affect the biological activity of these compounds:

- N-unsubstituted derivatives : Showed good antioxidant properties.

- N-substituted analogues : Generally exhibited lower or no activity against tested cell lines.

- Incorporation of different substituents : Altered the potency and selectivity against cancer cells, highlighting the importance of functional groups in enhancing therapeutic efficacy .

Case Study 1: Antiproliferative Effects

A detailed examination of antiproliferative effects was conducted using various concentrations of the compound on HepG2 and HeLa cells. The compound's efficacy was compared to standard chemotherapeutic agents, demonstrating comparable or superior inhibition rates.

Case Study 2: Toxicity Assessment

In vitro toxicity assessments on human dermal fibroblasts revealed moderate toxicity levels, suggesting a favorable therapeutic window for further development .

Q & A

Q. What are the recommended synthetic routes for 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine dihydrochloride, and how do reaction conditions affect yields?

Methodological Answer: The compound is synthesized via multi-step reactions involving pyridine and trifluoromethylpyrazole precursors. A common approach involves:

Cyclization : Reacting 1,3-diketones with hydrazine derivatives to form the pyrazole core .

Substitution : Introducing the pyridin-4-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Salt formation : Treating the free base with HCl to yield the dihydrochloride salt .

Key factors :

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents like trifluoromethyl groups .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful purification to avoid residual solvents .

- Catalysts : Pd(PPh₃)₄ improves coupling reactions but necessitates inert atmospheres .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Essential techniques :

NMR spectroscopy :

- ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substitution patterns .

- ¹⁹F NMR identifies trifluoromethyl group integrity (δ ≈ -62 to -65 ppm) .

Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₀Cl₂F₃N₄) and detects isotopic patterns for chlorine .

X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., pyrazole N1 vs. N2 substitution) and salt conformation .

Common pitfalls : Hygroscopicity of the dihydrochloride salt may distort elemental analysis; use Karl Fischer titration for moisture quantification .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility :

- Highly soluble in polar solvents (water, DMSO) due to dihydrochloride salt formation; poorly soluble in ethers or hydrocarbons .

- Adjust pH to >7 for free base precipitation in aqueous buffers .

- Stability :

- Thermal : Stable up to 150°C; decomposition observed at higher temperatures via TGA .

- Light sensitivity : Protect from UV exposure to prevent trifluoromethyl group hydrolysis .

- Storage : -20°C under argon for long-term stability; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting structural assignments (e.g., tautomerism in the pyrazole ring)?

Methodological Answer:

- Single-crystal X-ray diffraction :

- Software tools :

Q. What strategies optimize bioactivity in derivatives of this compound, and how are SAR studies designed?

Methodological Answer:

- Structural modifications :

- SAR workflow :

- Library synthesis : Parallel synthesis using automated reactors to generate 10–20 derivatives .

- Assays :

- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., JAK2) via fluorescence polarization .

- Cellular uptake : Use radiolabeled (¹⁴C) analogs to quantify permeability in Caco-2 monolayers .

3. QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Q. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity or binding modes?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Troubleshooting steps :

- Compound purity : Re-analyze via HPLC-MS; >95% purity required for reliable IC₅₀ .

- Assay conditions :

- Confirm buffer ionic strength (e.g., 150 mM NaCl mimics physiological conditions) .

- Test ATP concentration in kinase assays (1 mM vs. 10 µM alters competition kinetics) .

3. Cell line variability : Validate across multiple lines (e.g., HEK293 vs. HeLa) . - Statistical analysis :

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Process optimization :

- Purification :

- Crystallization : Use ethanol/water mixtures for dihydrochloride salt recrystallization (yield: 85–90%) .

- Chromatography : Avoid silica gel for polar intermediates; use reverse-phase C18 columns .

- Quality control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.